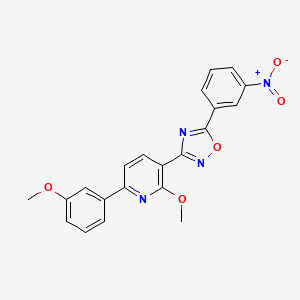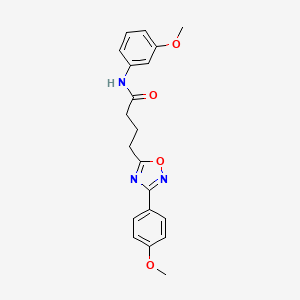
N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MOB belongs to the oxadiazole family, which has been studied extensively for its various biological activities.
作用机制
The exact mechanism of action of N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have suggested that N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its therapeutic effects by modulating various signaling pathways and enzymes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have various biochemical and physiological effects. Studies have shown that N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to increase the expression of genes involved in apoptosis, leading to the death of cancer cells. In addition, N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential therapeutic agent for cancer and inflammation. Further studies are needed to elucidate the exact mechanism of action of N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential side effects. In addition, studies are needed to optimize the synthesis method of N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and improve its solubility and stability. Finally, research is needed to explore the potential of N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in treating other diseases such as cardiovascular and metabolic disorders.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has shown potential in scientific research for its therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments but also has some limitations. There are several future directions for research on N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, including the development of N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential therapeutic agent for various diseases.
合成方法
N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-(3-methoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with 4-methoxybenzoyl chloride and butyric anhydride to form N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
科学研究应用
N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, N-(3-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has shown potential in treating neurological disorders such as Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.
属性
IUPAC Name |
N-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-11-9-14(10-12-16)20-22-19(27-23-20)8-4-7-18(24)21-15-5-3-6-17(13-15)26-2/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXJPMATWSLPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7691692.png)
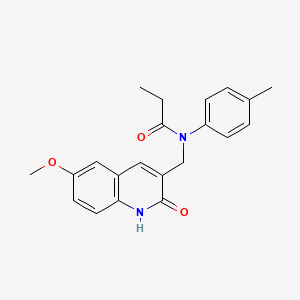
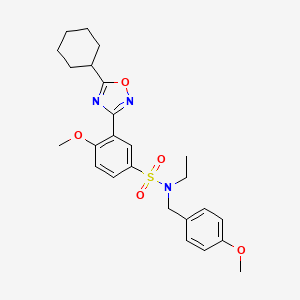
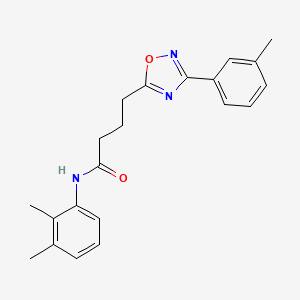
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)

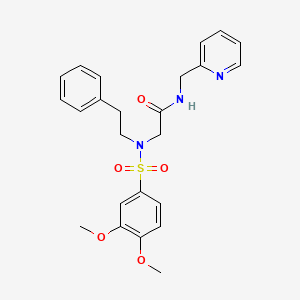

![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)
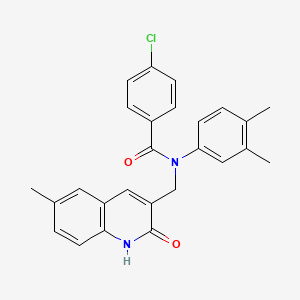

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)
